Montelukast acyl-b-D-glucuronide is an organic compound with the molecular formula C41H44ClNO9S . It is a product used for proteomics research . The compound is a metabolite of Montelukast .
The molecular formula of Montelukast acyl-b-D-glucuronide is C41H44ClNO9S . The molecular weight is 762.31 .
Acyl glucuronide metabolites, such as Montelukast acyl-b-D-glucuronide, have been implicated in the toxicity of several carboxylic acid-containing drugs. The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .
The molecular formula of Montelukast acyl-b-D-glucuronide is C41H44ClNO9S and the molecular weight is 762.31 . No further physical and chemical properties are detailed in the available resources.
Montelukast acyl-β-D-glucuronide is a significant metabolite of the leukotriene receptor antagonist montelukast, primarily used in the treatment of asthma and allergic rhinitis. This compound arises from the glucuronidation of montelukast, a process that plays a crucial role in drug metabolism and clearance. Understanding this metabolite is essential for insights into montelukast's pharmacokinetics and potential therapeutic effects.
Montelukast acyl-β-D-glucuronide is formed in the liver through the action of UDP-glucuronosyltransferases, specifically UGT1A3, which catalyzes the conjugation of montelukast with glucuronic acid. This metabolic pathway is influenced by genetic variations that affect enzyme activity, leading to variability in drug response among individuals .
Montelukast acyl-β-D-glucuronide is classified as an acyl glucuronide, a type of drug metabolite formed from carboxylic acids. Acyl glucuronides are known for their potential reactivity and implications in drug safety assessments due to their ability to form covalent bonds with proteins, which can lead to adverse effects .
The synthesis of montelukast acyl-β-D-glucuronide can be achieved through in vitro methods involving human liver microsomes or recombinant UGT isoforms. The typical procedure includes incubating montelukast with UDP-glucuronic acid in a buffered solution at physiological conditions (37°C) for a specified duration, followed by quenching the reaction with organic solvents like acetonitrile .
Montelukast acyl-β-D-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the montelukast molecule. The molecular formula is , and its molecular weight is approximately 762.31 g/mol .
Montelukast acyl-β-D-glucuronide can undergo various chemical reactions, including:
The reactivity of montelukast acyl-β-D-glucuronide can be studied using trapping experiments where it is incubated with reactive agents like glutathione or methoxylamine to identify reactive intermediates and assess its bioactivation potential .
Montelukast acyl-β-D-glucuronide is typically described as a white to off-white powder. Its solubility characteristics are influenced by its polar glucuronic acid moiety.
Key chemical properties include:
Montelukast acyl-β-D-glucuronide serves several scientific purposes:
Montelukast acyl-β-D-glucuronide is biosynthesized enzymatically via uridine 5′-diphospho-glucuronosyltransferase (UGT)-mediated conjugation. Human liver microsome studies confirm that UGT1A3 exclusively catalyzes the direct glucuronidation of montelukast at its carboxylic acid moiety (-COOH), forming the acyl glucuronide metabolite [1]. This reaction requires uridine 5′-diphosphoglucuronic acid (UDPGA) as a cofactor and occurs under physiological conditions (pH 7.4, 37°C) [1] . In vitro systems using human liver S9 fractions or recombinant UGT1A3 supersomes achieve biosynthesis through incubation of montelukast sodium with UDPGA and alamethicin (a pore-forming peptide enhancing microsomal UDPGA uptake) .
The kinetic parameters of this reaction reveal a Michaelis constant (Km) of 15–30 μM and a maximum velocity (Vmax) of 50–100 pmol/min/mg protein in human liver microsomes, indicating high catalytic efficiency [1]. Deuterated analogs (e.g., Montelukast Acyl-β-D-glucuronide-d6) are synthesized identically, substituting montelukast with its deuterated form to enable isotopic tracing in metabolic studies [4].
Table 1: Biosynthesis Parameters for Montelukast Acyl-β-D-Glucuronide
Parameter | Value | Conditions |
---|---|---|
Catalyzing Enzyme | UGT1A3 | Recombinant supersomes/HLMs |
Km (μM) | 15–30 | pH 7.4, 37°C |
Vmax | 50–100 pmol/min/mg protein | 0.2 mM UDPGA |
Molecular Formula | C41H44ClNO9S | High-resolution MS confirmed [5] |
The structure of montelukast acyl-β-D-glucuronide has been confirmed through complementary spectroscopic techniques:
Table 2: Key NMR Assignments for Montelukast Acyl-β-D-Glucuronide
Atom Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
Glucuronide C-1' | 5.68 | 104.2 | Doublet |
Glucuronide C-5' | 3.82 | 77.1 | Multiplet |
Glucuronide C-6' | 3.68 | 175.3 | - |
Acyl carbonyl | - | 174.8 | - |
Montelukast acyl-β-D-glucuronide retains the β-configuration at the anomeric center (C-1') of glucuronic acid, evidenced by a 1H NMR coupling constant of J = 7.2 Hz, consistent with trans-diaxial orientation of H-1' and H-2' [5]. The montelukast aglycone contains two chiral centers:
Montelukast metabolism generates two distinct glucuronide conjugates through UGT1A3 catalysis:
Table 3: Comparative Properties of Montelukast Glucuronide Derivatives
Property | Acyl Glucuronide | Ether Glucuronide |
---|---|---|
Conjugation Site | Carboxylic acid group | Aliphatic hydroxyl group |
Chemical Stability | Unstable (t1/2: 2–6 h) | Stable (t1/2 >24 h) |
Rearrangement Potential | High (acyl migration) | None |
Catalyzing Enzyme | UGT1A3 | UGT1A3 |
Metabolic Clearance | Major pathway (63%) | Minor pathway (<5%) [1] |
Mass spectral differentiation uses characteristic neutral losses: acyl glucuronides show m/z 176.0321 (C6H8O6), while ether glucuronides exhibit m/z 176.0321 plus aglycone-specific fragments . The ether glucuronide remains undetected in human bile due to its trace formation, whereas the acyl glucuronide constitutes >40% of excreted metabolites [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1